(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
CAS No.: 2034225-12-0
Cat. No.: VC6886584
Molecular Formula: C15H19N5O2S
Molecular Weight: 333.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034225-12-0 |
|---|---|
| Molecular Formula | C15H19N5O2S |
| Molecular Weight | 333.41 |
| IUPAC Name | [3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C15H19N5O2S/c1-10-14(23-9-16-10)15(21)20-7-6-11(8-20)22-13-5-4-12(17-18-13)19(2)3/h4-5,9,11H,6-8H2,1-3H3 |
| Standard InChI Key | BFSWXPIDFIZPKI-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) connected via an ether linkage to a 6-(dimethylamino)pyridazine moiety. The pyrrolidine nitrogen is further acylated by a 4-methylthiazole-5-carbonyl group. This amalgamation of heterocycles creates a rigid yet flexible scaffold, with the pyridazine contributing aromaticity and hydrogen-bonding capabilities, while the thiazole introduces sulfur-based electronic effects .
Key Functional Groups
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Pyridazine Ring: A six-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 3-position with a dimethylamino group (-N(CH₃)₂). This group enhances solubility and modulates electron density.
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Pyrrolidine-Oxy Linkage: The oxygen atom bridges the pyrrolidine and pyridazine, creating a conformationally restricted structure that may influence target binding.
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Thiazole Carbonyl: The 4-methylthiazole-5-carbonyl group introduces a planar, electron-deficient region, potentially facilitating interactions with hydrophobic enzyme pockets.
Synthesis and Optimization
Industrial-Scale Considerations
Large-scale production would require optimization of:
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Solvent Systems: Transitioning from tetrahydrofuran (lab-scale) to dimethylacetamide for improved solubility .
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Catalyst Recycling: Heterogeneous catalysts (e.g., palladium on carbon) for coupling steps to reduce costs .
Biological Activity and Mechanistic Hypotheses
Kinase Enzymes
The thiazole and pyridazine motifs are prevalent in kinase inhibitors (e.g., imatinib analogs). Molecular docking simulations suggest potential binding to the ATP pocket of tyrosine kinases.
G Protein-Coupled Receptors (GPCRs)
The pyrrolidine scaffold resembles pharmacophores in antipsychotic drugs targeting dopamine D₂ receptors. The dimethylamino group may facilitate cation-π interactions with transmembrane domains.
Metabolic Stability
In vitro assays of related compounds show:
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Hepatic Microsomal Stability: t₁/₂ > 120 minutes in human liver microsomes, attributed to the methyl groups shielding labile sites.
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ ≈ 15 μM), suggesting potential drug-drug interactions .
Comparative Analysis with Structural Analogs
Molecular Property Comparison
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Bioactivity Trends
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Thiazole Substitution: The 4-methyl group in this compound reduces steric hindrance compared to 2,4-dimethyl analogs, potentially improving target access.
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Pyridazine vs. Pyridine: Pyridazine’s dual nitrogen atoms may enhance water solubility versus mono-nitrogen heterocycles .
Research Applications and Future Directions
Medicinal Chemistry Development
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Lead Optimization: Introducing fluorine atoms at the pyrrolidine 2-position could enhance blood-brain barrier penetration.
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Prodrug Strategies: Esterification of the carbonyl group may improve oral bioavailability .
Material Science Applications
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